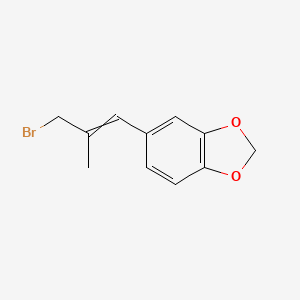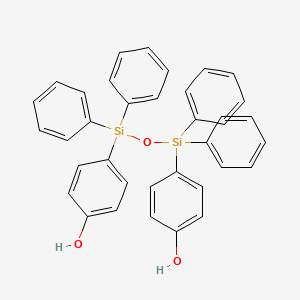
4,4'-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol is an organosilicon compound with the molecular formula C24H22O3Si2 This compound is characterized by the presence of two phenol groups attached to a central disiloxane core, which is further substituted with phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol typically involves the reaction of aryl iodides with 1,1,3,3-tetramethyldisiloxane in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the mixture is stirred at room temperature for several hours to a day . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form silanol derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones, silanol derivatives, and substituted phenyl compounds
科学研究应用
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in biomaterials and drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
作用机制
The mechanism of action of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The disiloxane core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of biological molecules.
相似化合物的比较
Similar Compounds
Similar compounds include:
- 1,1,3,3-Tetraphenyldisiloxane-1,3-diol
- 1,1,3,3-Tetramethyldisiloxane
- 4,4’-(Ethene-1,1,2,2-tetrayl)tetraphenol
Uniqueness
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol is unique due to its combination of phenol groups and a disiloxane core, which imparts distinct chemical and physical properties
属性
CAS 编号 |
125167-54-6 |
|---|---|
分子式 |
C36H30O3Si2 |
分子量 |
566.8 g/mol |
IUPAC 名称 |
4-[[(4-hydroxyphenyl)-diphenylsilyl]oxy-diphenylsilyl]phenol |
InChI |
InChI=1S/C36H30O3Si2/c37-29-21-25-35(26-22-29)40(31-13-5-1-6-14-31,32-15-7-2-8-16-32)39-41(33-17-9-3-10-18-33,34-19-11-4-12-20-34)36-27-23-30(38)24-28-36/h1-28,37-38H |
InChI 键 |
IMWGZHSJQYFBKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)O)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


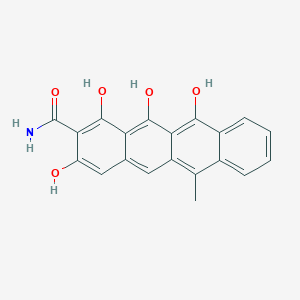
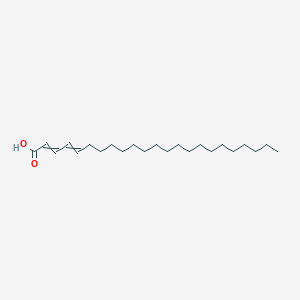
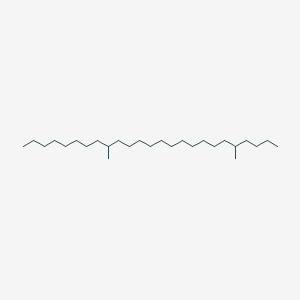
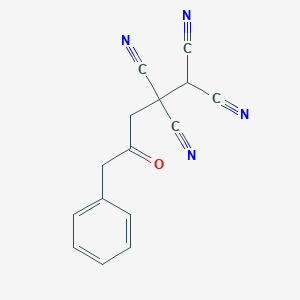
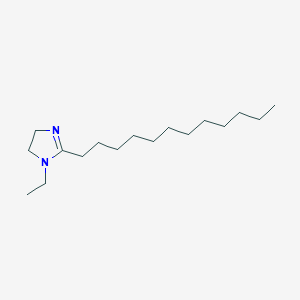
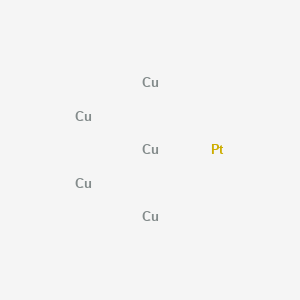
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
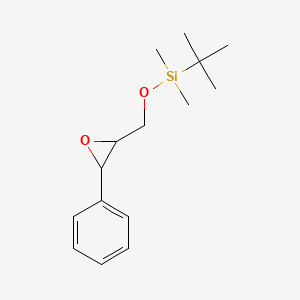
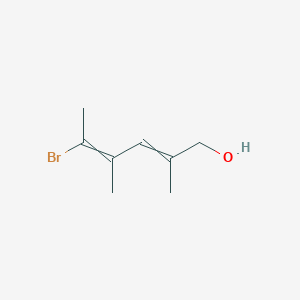
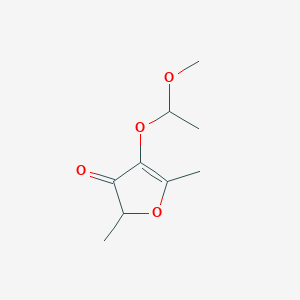
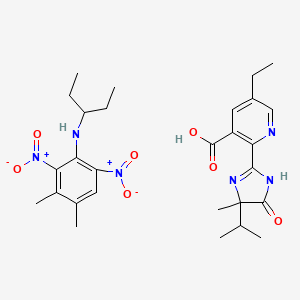
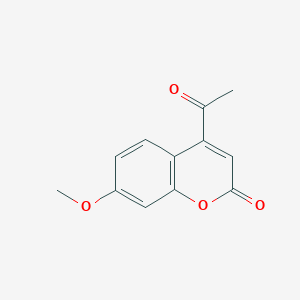
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
